Product packaging for 5-Methyl-1,3-benzoxazole-2-carbaldehyde(Cat. No.:CAS No. 944898-91-3)

5-Methyl-1,3-benzoxazole-2-carbaldehyde

Cat. No.: B14860416
CAS No.: 944898-91-3
M. Wt: 161.16 g/mol
InChI Key: MIUXIBFASDUYMD-UHFFFAOYSA-N
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Description

5-Methyl-1,3-benzoxazole-2-carbaldehyde (CAS 944898-91-3) is a high-purity chemical compound with a molecular formula of C 9 H 7 NO 2 and a molecular weight of 161.16 g/mol. This compound belongs to the benzoxazole class, a recognized "privileged scaffold" in synthetic and medicinal chemistry due to its prevalence in a wide array of biologically active molecules . The planar, bicyclic structure of the benzoxazole core, fused from benzene and oxazole rings, allows for diverse interactions with biological targets, making it an invaluable framework in drug discovery initiatives . The specific structure of this reagent features a reactive carbaldehyde group at the 2-position and a methyl substituent at the 5-position of the benzoxazole core . The aldehyde functional group is a versatile synthetic handle, enabling researchers to efficiently construct more complex molecular architectures through various chemical transformations, such as condensations and oxidations . This makes this compound a critical building block for the development of novel chemical entities. Research Applications and Value: Derivatives of the 2-substituted benzoxazole scaffold demonstrate a broad spectrum of significant biological activities. This compound serves as a key precursor in the synthesis of novel molecules for: Antimicrobial Research: Benzoxazole derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Their mechanism of action has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase . Anticancer Research: Several natural and synthetic benzoxazole alkaloids, including the bis(benzoxazole) UK-1, exhibit potent cytotoxic activity against various human cancer cell lines and can inhibit enzymes like topoisomerase II . Agrochemical Research: The benzoxazole motif is also explored in the development of new agrochemicals, with some derivatives acting as bleaching herbicides by inhibiting targets like phytoene desaturase (PDS) . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B14860416 5-Methyl-1,3-benzoxazole-2-carbaldehyde CAS No. 944898-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-benzoxazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-2-3-8-7(4-6)10-9(5-11)12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUXIBFASDUYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289184
Record name 5-Methyl-2-benzoxazolecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-91-3
Record name 5-Methyl-2-benzoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944898-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-benzoxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Benzoxazole Scaffolds in Synthetic Chemistry.nih.govamazonaws.comijpbs.com

Benzoxazole (B165842), a bicyclic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is recognized as a "privileged scaffold" in synthetic and medicinal chemistry. nih.govijpbs.com This designation stems from the frequent appearance of the benzoxazole motif in a wide array of biologically active compounds. amazonaws.com The planar structure and unique electronic properties of the benzoxazole ring system allow it to interact with various biological targets, making it a valuable framework in drug discovery. nih.gov

The versatility of the benzoxazole scaffold lies in its amenability to substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability has led to the synthesis of a vast library of benzoxazole derivatives with a broad spectrum of biological activities. ijpbs.com Consequently, the development of novel and efficient synthetic methodologies for constructing and functionalizing the benzoxazole core remains an active area of research in organic chemistry. nih.gov

Structural Context of 5 Methyl 1,3 Benzoxazole 2 Carbaldehyde Within Heterocyclic Systems.nih.gov

5-Methyl-1,3-benzoxazole-2-carbaldehyde belongs to the family of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. Specifically, it is a derivative of benzoxazole (B165842), a heteroaromatic compound. nih.gov The core structure consists of a ten-pi-electron system, which imparts aromatic character.

The defining features of this compound are:

A benzoxazole core , providing a rigid and planar foundation.

A methyl group at the 5-position of the benzene (B151609) ring. This substituent can influence the molecule's electronic properties and steric interactions.

A carbaldehyde group (an aldehyde) at the 2-position of the oxazole (B20620) ring. The aldehyde functionality is a key reactive site, making the compound a valuable building block for further chemical transformations.

The presence of the aldehyde group, in particular, opens up a wide range of synthetic possibilities, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

Research Landscape and Foundational Studies of Benzoxazole Carbaldehydes

While specific foundational studies focusing exclusively on 5-Methyl-1,3-benzoxazole-2-carbaldehyde are scarce, the broader class of benzoxazole (B165842) carbaldehydes has been investigated in various contexts. Research in this area generally revolves around their synthesis and utilization as intermediates in the preparation of more complex heterocyclic systems.

General synthetic routes to benzoxazole-2-carbaldehydes often involve the cyclization of an ortho-aminophenol derivative with a suitable two-carbon synthon that can be converted to an aldehyde. The reactivity of the aldehyde group in benzoxazole-2-carbaldehydes has been exploited in various reactions, including condensations, oxidations, and reductions, to generate a diverse array of benzoxazole derivatives.

It is important to note that detailed research findings, including specific synthetic protocols, physicochemical properties, and spectroscopic data for this compound, are not widely reported in the current body of scientific literature. Further research would be necessary to fully elucidate the specific characteristics and potential applications of this particular compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For benzoxazole (B165842) derivatives, both ¹H and ¹³C NMR are employed to confirm the arrangement of atoms.

In the ¹H NMR spectrum of a typical 5-methyl-benzoxazole structure, the methyl protons (-CH₃) would characteristically appear as a singlet. The aromatic protons on the benzene (B151609) ring would produce signals in the aromatic region, with their splitting patterns and coupling constants revealing their relative positions. The aldehyde proton (-CHO) of 5-Methyl-1,3-benzoxazole-2-carbaldehyde is expected to produce a distinct singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on the carbon framework. Key resonances would include those for the methyl carbon, the aromatic carbons, the carbons of the oxazole (B20620) ring, and a significantly downfield signal for the carbonyl carbon of the aldehyde group. For instance, in various synthesized benzoxazole derivatives, the carbon signals provide good agreement with proposed molecular structures. nih.gov The analysis of related compounds, such as 5-Methyl-2-phenylbenzo[d]oxazole, shows characteristic shifts that help in assigning the signals for the core structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO) ~9.5 - 10.5 (singlet) ~180 - 190
Aromatic (C4-H) ~7.5 - 8.0 ~110 - 140
Aromatic (C6-H) ~7.0 - 7.5 ~110 - 140
Aromatic (C7-H) ~7.0 - 7.5 ~110 - 140
Methyl (-CH₃) ~2.4 - 2.6 (singlet) ~20 - 25

Note: Data are predicted based on typical values for similar functional groups and benzoxazole structures.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is pivotal for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretch, typically appearing around 1700 cm⁻¹.

Other significant absorptions would include C-H stretching from the aromatic ring and the methyl group, C=N stretching from the oxazole ring, and C-O stretching vibrations. For various benzoxazole derivatives, characteristic absorption bands for C-H, C=C, and C=N groups are observed, confirming the core structure. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C-H Stretch ~2850 and ~2750
Aromatic C-H Stretch ~3000 - 3100
Methyl C-H Stretch ~2870 - 2960
Aldehyde C=O Stretch ~1700 - 1730
Aromatic C=C Stretch ~1450 - 1600
Benzoxazole C=N Stretch ~1600 - 1680

Note: Data are based on established correlation tables and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-systems. The benzoxazole ring system, being aromatic and conjugated with the aldehyde group, is expected to exhibit distinct absorption bands in the UV-Vis spectrum. These absorptions correspond to π→π* and n→π* electronic transitions. The exact position of the absorption maxima (λmax) can be influenced by the solvent used.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇NO₂), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide structural information. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an effective tool for assessing the purity of the compound and identifying any impurities. amazonaws.com

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a compound in the solid state. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable for monitoring the progress of the synthesis of this compound and for its subsequent purification.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the appropriate solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced technique used to assess the purity of the final compound with high resolution. It can separate the target compound from by-products and unreacted starting materials, allowing for quantitative purity analysis.

Column Chromatography: This is the standard method for purifying the crude product. The compound is separated on a stationary phase (commonly silica (B1680970) gel) using a suitable solvent system (eluent), as determined by TLC. nih.gov This technique is effective for isolating the desired benzoxazole derivative in high purity. amazonaws.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The benzoxazole (B165842) moiety is a prominent scaffold in medicinal chemistry and the synthesis of biologically active compounds. nih.gov The presence of the aldehyde functional group at the 2-position of 5-Methyl-1,3-benzoxazole-2-carbaldehyde provides a reactive site for numerous organic transformations. This allows chemists to use it as a foundational building block to introduce the benzoxazole core into larger, more complex molecular architectures.

As a synthetic intermediate, the aldehyde group can undergo a variety of reactions, including:

Condensation Reactions: It can react with amines, hydrazines, and active methylene (B1212753) compounds to form Schiff bases, hydrazones, and various heterocyclic systems. These reactions are fundamental in building diverse molecular libraries for drug discovery and materials research.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol. These transformations create new functional handles on the benzoxazole ring, enabling further synthetic modifications, such as esterification or etherification, to build elaborate structures.

Carbon-Carbon Bond Forming Reactions: It can participate in classic reactions like the Wittig, Grignard, and aldol (B89426) reactions, allowing for the extension of carbon chains and the construction of complex molecular frameworks.

This versatility makes this compound and related benzoxazole intermediates highly valuable in multi-step syntheses, providing access to a wide array of substituted benzoxazole derivatives with potential applications in pharmacology and materials science. nih.govnih.gov

Development of Novel Heterocyclic Derivatives and Analogues

The reactivity of the carbaldehyde group is pivotal in the synthesis of novel heterocyclic compounds. By reacting this compound with various bifunctional reagents, chemists can construct new ring systems fused to or substituted with the benzoxazole core.

For instance, the condensation of 2-substituted benzoxazoles with hydrazines is a common strategy to create pyrazole (B372694) derivatives. Research has demonstrated the synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives from a related 5-methyl-1,3-benzoxazole precursor. researchgate.net This highlights a key synthetic pathway where the 2-position of the benzoxazole ring is used to build new heterocyclic systems. Similarly, reactions with other reagents can yield a variety of other heterocyclic structures.

Some examples of heterocyclic systems that can be synthesized from benzoxazole aldehydes and related intermediates include:

Pyrazoles: Formed by reaction with hydrazine (B178648) derivatives. researchgate.net

Thiazolidinones: Can be synthesized from the corresponding Schiff bases (azomethines) derived from the aldehyde. uobaghdad.edu.iq

Triazoles: Synthesized through multi-step reactions involving precursors derived from 2-substituted benzoxazoles. uobaghdad.edu.iq

Imidazoles: Can be formed through reactions with appropriate diamine reagents.

The development of these novel derivatives is driven by the continuous search for compounds with unique biological activities and material properties. The table below summarizes some heterocyclic derivatives synthesized from benzoxazole precursors.

Starting Benzoxazole DerivativeReagent(s)Resulting Heterocyclic DerivativeReference
2-Hydrazino BenzoxazoleAromatic Aldehydes, Thioglycolic AcidThiazolidinones uobaghdad.edu.iq
2-Hydrazino BenzoxazoleCarbon Disulfide (CS2), NaOH1,2,4-Triazole uobaghdad.edu.iq
2-Mercapto BenzoxazoleHydrazine Hydrate, p-Bromophenacyl Bromide1,2,4-Triazole rdd.edu.iq
5-Methyl-1,3-benzoxazole precursorHydrazine derivativesPyrazol-5-amine derivatives researchgate.net

This table showcases representative syntheses starting from various 2-substituted benzoxazoles to illustrate the versatility of the core structure in building diverse heterocyclic systems.

Contributions to Materials Science Research

The benzoxazole ring system is not only important in medicinal chemistry but also in the design of advanced functional materials due to its rigid, planar structure and unique electronic properties.

The incorporation of heterocyclic units like benzoxazole into polymer chains is a well-established strategy for developing high-performance materials. These polymers often exhibit exceptional thermal stability, mechanical strength, and chemical resistance. Aromatic polyamides and polyimides containing benzoxazole moieties have been synthesized, demonstrating high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 500°C. rsc.orgresearchgate.net

While direct polymerization of this compound is not typical, it can be chemically modified into a monomer suitable for polycondensation reactions. For example:

Oxidation of the aldehyde to a carboxylic acid could produce a monomer for creating polyesters or polyamides.

Reaction of the aldehyde to introduce other functional groups, such as amines or phenols, could yield diamine or diol monomers.

By designing such monomers, the rigid and thermally stable 5-methylbenzoxazole (B76525) unit can be integrated into polymer backbones, leading to materials with tailored properties for applications in aerospace, electronics, and other demanding fields. Research on poly(benzoxazole imide)s has shown that these materials possess high tensile strengths and moduli, making them suitable for films and composites. rsc.org

The π-conjugated system of the benzoxazole ring makes its derivatives promising candidates for optical and electronic applications. These materials can exhibit interesting photophysical properties, including fluorescence and charge-transport capabilities.

Benzoxazole derivatives have been investigated for use in:

Organic Light-Emitting Diodes (OLEDs): The related compound, methyl-1,3-benzoxazole-2-carboxylate, has been used to complex with europium for creating efficient electroluminescent layers in OLEDs. nih.gov Boron complexes incorporating benzoxazole ligands have also been developed as highly emissive materials for full-color-tunable displays. nih.gov

Liquid Crystals: Benzoxazole-terminated compounds have been synthesized that exhibit stable liquid crystal phases (mesophases) with high birefringence, a key property for display technologies. researchgate.net

Flexible Optoelectronics: A novel benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), has been shown to form elastic crystals with excellent optical waveguide properties, making it suitable for flexible sensors and wearable technologies. consensus.app

The this compound molecule can serve as a key building block for creating such advanced materials by enabling its incorporation into larger conjugated systems.

Benzoxazoles are a significant class of fluorophores used in the design of chemosensors and biological probes. nih.gov Their fluorescence properties are often sensitive to the local environment, making them ideal for detecting specific ions, molecules, or changes in biological systems. periodikos.com.br

Research has demonstrated the potential of benzoxazole derivatives as fluorescent probes for various applications:

DNA Probes: Benzoxazole derivatives are considered safer and sensitive alternatives to conventional DNA intercalating dyes. Studies show that they can bind to DNA, leading to a significant enhancement in their fluorescence emission, which allows for nucleic acid detection. periodikos.com.brperiodikos.com.br

Ion Sensing: Benzoxazole-based fluorescent probes have been designed for the selective detection of metal ions. For example, a rhodamine-benzoxazole conjugate was developed for detecting Fe³⁺ ions in living cells. rsc.org Another macrocyclic sensor incorporating a benzoxazole fluorophore has shown selectivity for detecting Zn²⁺ and Cd²⁺ ions in aqueous media. mdpi.com

Biothiol Detection: Probes using a related benzothiazole (B30560) fluorophore have been synthesized to detect biologically important thiols like glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy). nih.gov

The 5-methylbenzoxazole core of the title compound provides the necessary fluorophoric unit, while the 2-carbaldehyde group offers a convenient point of attachment for recognition moieties that can selectively bind to the target analyte. This modular design allows for the rational development of highly specific fluorescent probes.

Probe TypeTarget AnalytePrinciple of DetectionReference
DNA ProbeDNAEnhanced fluorescence upon intercalation/binding periodikos.com.brperiodikos.com.br
Ion SensorFe³⁺Coordination with the probe triggers fluorescence rsc.org
Ion SensorZn²⁺, Cd²⁺Metal ion coordination leads to a CHEF (chelation-enhanced fluorescence) effect mdpi.com
Biothiol SensorGSH, Hcy, CysReaction with the probe's recognition site enhances the fluorescent signal nih.gov

This table provides examples of fluorescent probes based on the benzoxazole and related benzazole scaffolds.

Future Perspectives and Research Directions

Innovations in Sustainable and Eco-Friendly Synthetic Methodologies

The future of synthesizing 5-Methyl-1,3-benzoxazole-2-carbaldehyde and its derivatives is intrinsically linked to the principles of green chemistry. Researchers are expected to increasingly move away from conventional methods that often rely on harsh conditions and hazardous reagents. mdpi.commdpi.comnih.gov The focus will be on the development and optimization of sustainable and eco-friendly synthetic routes. mdpi.comnih.gov

Emerging trends in this area include the expanded use of:

Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for benzoxazole (B165842) derivatives. mdpi.comnih.gov

Ultrasound-assisted synthesis: Sonication offers another energy-efficient method to promote the cyclocondensation reactions necessary for forming the benzoxazole core. mdpi.com

Mechanochemical reactions: Grinding reactants together in the absence of a solvent (or with minimal solvent) presents a highly sustainable approach, minimizing waste and energy consumption. mdpi.comjournaljpri.com

Green catalysts: The exploration of reusable and non-toxic catalysts, such as nano-solid acids, magnetically separable nanocatalysts, and biodegradable catalysts, will be a priority. rsc.orgijpbs.comckthakurcollege.net

Benign solvent systems: A shift towards the use of water, deep eutectic solvents (DES), or solvent-free conditions will continue to be a major theme in the synthesis of benzoxazole compounds. mdpi.comrsc.orgnih.gov

Future research will likely focus on applying these green methodologies to the specific synthesis of this compound, aiming for processes that are not only efficient but also have a minimal environmental footprint.

Computational Design and Targeted Synthesis of Novel Analogues

The advent of powerful computational tools has revolutionized the process of drug discovery and materials design. For this compound, in silico methods will play a crucial role in the rational design of novel analogues with tailored properties. tandfonline.comresearchgate.netbiotech-asia.org Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can predict the biological activity and physical properties of hypothetical derivatives before they are synthesized in the lab. tandfonline.comnih.gov

This computational-first approach allows for:

Targeted library design: Instead of synthesizing large numbers of random derivatives, researchers can focus on a smaller, more promising set of molecules predicted to have high efficacy for a specific biological target. biotech-asia.orgolemiss.edu

Optimization of properties: Computational models can help in fine-tuning the structure of this compound derivatives to enhance desired characteristics, such as binding affinity to a particular enzyme or specific photophysical properties.

Understanding reaction mechanisms: Density functional theory (DFT) and other computational methods can provide valuable insights into the mechanisms of reactions involving the benzoxazole scaffold, aiding in the development of more efficient synthetic routes. nih.gov

The synergy between computational chemistry and synthetic organic chemistry will undoubtedly accelerate the discovery of new applications for analogues of this compound.

Expansion of Synthetic Applications in Complex Molecular Architecture

The aldehyde functionality at the 2-position of the this compound scaffold is a key feature that makes it a valuable building block in organic synthesis. This reactive group provides a gateway for the construction of more complex molecular architectures through a variety of chemical transformations.

Future research is expected to further exploit the reactivity of the carbaldehyde group in:

Multicomponent reactions: These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient. The aldehyde group of this compound is an ideal component for such reactions, enabling the rapid assembly of diverse and complex molecules.

Synthesis of novel heterocyclic systems: The aldehyde can be used as a starting point to build additional fused or linked heterocyclic rings onto the benzoxazole core, leading to novel scaffolds with potentially unique biological or material properties.

Derivatization for biological screening: The aldehyde can be readily converted into a wide range of other functional groups, such as imines (Schiff bases), oximes, alcohols, and carboxylic acids. This allows for the creation of large libraries of derivatives for high-throughput screening to identify new bioactive compounds.

The versatility of the 2-carbaldehyde group ensures that this compound will continue to be a valuable tool for synthetic chemists aiming to construct intricate and functionally rich molecules.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique photophysical and electronic properties of the benzoxazole core have positioned it as a promising scaffold for applications in materials science. nih.gov Future research on this compound and its derivatives is expected to increasingly bridge the gap between chemistry and materials science.

Key areas of interdisciplinary research include:

Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives have been investigated as emissive materials in OLEDs, particularly for deep-blue emission. spiedigitallibrary.orgndl.gov.inresearchgate.netcambridge.org The specific substitution pattern of this compound could be fine-tuned to optimize its performance as an emitter or host material in OLED devices.

Polymer Science: Benzoxazole-containing polymers are known for their high thermal stability and desirable dielectric properties. acs.orgacs.org Derivatives of this compound could be incorporated into polymer backbones to create new materials with enhanced performance for applications in microelectronics and energy storage. acs.org

Fluorescent Probes and Sensors: The inherent fluorescence of the benzoxazole ring system makes it an attractive core for the development of chemical sensors. nih.gov By attaching appropriate recognition moieties to the this compound scaffold, researchers could design novel probes for detecting specific ions, molecules, or changes in the cellular environment.

The continued collaboration between chemists and materials scientists will be essential to fully realize the potential of this compound in the development of next-generation materials and technologies.

Q & A

Q. What solvent-free synthetic methods are recommended for synthesizing 5-methyl-1,3-benzoxazole-2-carbaldehyde derivatives?

A solvent-free approach involves grinding this compound with substituted aldehydes and a 1:1 ratio of sodium borohydride/boric acid in an agate mortar under ambient conditions. Reaction progress is monitored via TLC (chloroform:methanol, 7:3), followed by purification via recrystallization from ethanol. This method minimizes environmental impact and improves reaction efficiency .

Table 1: Comparison of Solvent-Free Reaction Conditions

SubstrateCatalystTime (min)Yield (%)Reference
Aromatic aldehydesNaBH₄/B(OH)₃20–3075–90
Aliphatic aldehydesNaBH₄/B(OH)₃30–4060–75

Q. Which spectroscopic techniques are optimal for characterizing this compound derivatives?

Key techniques include:

  • TLC for monitoring reaction progress.
  • ¹H/¹³C NMR for structural elucidation of substituents on the benzoxazole ring.
  • IR spectroscopy to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. How should researchers handle this compound safely in the laboratory?

  • Use nitrile gloves and flame-retardant lab coats to avoid skin contact.
  • Work in a fume hood to prevent inhalation.
  • Store in airtight containers in a dry, ventilated area.
  • In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations can analyze electron density distribution, identifying reactive sites (e.g., the aldehyde carbon). For example, studies on similar benzoxazoles show that electron-withdrawing substituents enhance electrophilicity at C2, facilitating nucleophilic attack. Computational results should be validated experimentally via kinetic studies or isotopic labeling .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or antitumor activity may arise from:

  • Strain-specific sensitivity : Test compounds against standardized microbial panels (e.g., ATCC strains).
  • Assay variability : Use consistent protocols (e.g., broth microdilution for MIC determination).
  • Structural modifications : Compare derivatives with varying substituents to identify pharmacophores. For instance, sulfanyl acetohydrazide derivatives show enhanced activity due to improved membrane permeability .

Q. What mechanistic insights explain the electronic effects of substituents on the benzoxazole ring?

Electron-donating groups (e.g., -OCH₃) increase electron density at the oxazole ring, stabilizing intermediates in cyclization reactions. Conversely, electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the aldehyde carbon, accelerating nucleophilic additions. Spectroscopic (NMR) and computational (HOMO-LUMO) analyses support these trends .

Methodological Guidance

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Catalyst screening : Test CuI/2-picolinic acid for cross-coupling reactions (yields up to 85% under DMSO at 70–80°C) .
  • Solvent selection : Use ethanol for hydrazide formation via reflux (4 hours, 78% yield) .
  • Time-temperature trade-offs : Longer grinding times (30+ minutes) improve conversion in solvent-free syntheses .

Q. What in vitro assays are recommended for evaluating the antitumor potential of this compound derivatives?

  • MTT assay : Measure cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis assays : Use flow cytometry with Annexin V/PI staining.
  • Target validation : Perform molecular docking studies to assess binding to kinases or DNA topoisomerases .

Data Contradiction Analysis

Q. Why do some studies report low antimicrobial activity despite structural similarity to active derivatives?

Contradictions may arise from:

  • Bacterial efflux pumps : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance.
  • Biofilm formation : Evaluate activity against planktonic vs. biofilm-embedded cells.
  • Solubility limitations : Modify derivatives with hydrophilic groups (e.g., -OH, -NH₂) to enhance bioavailability .

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